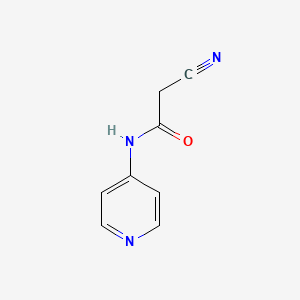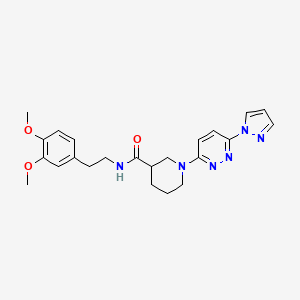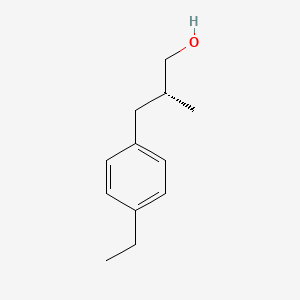
(2R)-3-(4-Ethylphenyl)-2-methylpropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-3-(4-Ethylphenyl)-2-methylpropan-1-ol, also known as ephedrine, is a naturally occurring alkaloid compound found in the Ephedra plant. It has been used for centuries in traditional Chinese medicine for treating respiratory and cardiovascular diseases. In recent years, ephedrine has gained attention in the scientific community for its potential therapeutic applications and mechanism of action.
作用機序
Ephedrine acts as a sympathomimetic agent, stimulating the release of norepinephrine and epinephrine from the adrenal glands. This results in increased heart rate, blood pressure, and bronchodilation. Additionally, (2R)-3-(4-Ethylphenyl)-2-methylpropan-1-ol inhibits the reuptake of norepinephrine and dopamine, leading to increased levels of these neurotransmitters in the central nervous system.
Biochemical and Physiological Effects
Ephedrine has a number of biochemical and physiological effects on the body. It increases the release of glucose from the liver, leading to increased blood sugar levels. It also stimulates the release of free fatty acids from adipose tissue, which can be used as an energy source. Ephedrine has been shown to increase metabolic rate, leading to weight loss and improved athletic performance.
実験室実験の利点と制限
Ephedrine has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It has a well-characterized mechanism of action and has been extensively studied in both animal and human models. However, (2R)-3-(4-Ethylphenyl)-2-methylpropan-1-ol has limitations in terms of its potential for abuse and toxicity. It is a controlled substance in many countries and its use is heavily regulated.
将来の方向性
There are several potential future directions for research on (2R)-3-(4-Ethylphenyl)-2-methylpropan-1-ol. One area of interest is its potential use in the treatment of obesity and metabolic disorders. Ephedrine has been shown to increase metabolic rate, leading to weight loss, and may have potential as a therapeutic agent for these conditions. Additionally, (2R)-3-(4-Ethylphenyl)-2-methylpropan-1-ol has been studied for its potential use in enhancing athletic performance, particularly in endurance sports. Future research may focus on optimizing dosing regimens and investigating potential side effects and long-term outcomes.
合成法
Ephedrine can be synthesized from the precursor compound, benzaldehyde, through a series of chemical reactions. The first step involves the condensation of benzaldehyde with nitroethane to form 1-phenyl-2-nitropropene. This intermediate is then reduced to 2-phenylpropanal, which is subsequently converted to (2R)-3-(4-Ethylphenyl)-2-methylpropan-1-ol through a catalytic hydrogenation reaction.
科学的研究の応用
Ephedrine has been extensively studied for its potential therapeutic applications in treating a variety of medical conditions. It has been shown to have bronchodilatory effects, making it useful in the treatment of asthma and other respiratory diseases. It also has vasoconstrictive properties, which can help alleviate symptoms of hypotension and shock.
特性
IUPAC Name |
(2R)-3-(4-ethylphenyl)-2-methylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-3-11-4-6-12(7-5-11)8-10(2)9-13/h4-7,10,13H,3,8-9H2,1-2H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWCNAZANPOLCF-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C[C@@H](C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-3-(4-Ethylphenyl)-2-methylpropan-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]methanol](/img/structure/B2553246.png)

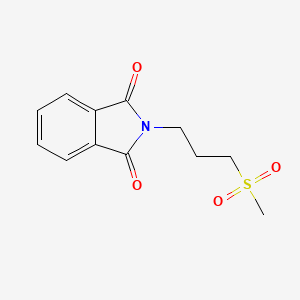
![N-benzyl-4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2553250.png)
![3-[3-(2-Hydroxyethylamino)propyl]-1,3-oxazolidin-2-one;hydrochloride](/img/structure/B2553251.png)
![7-(1,3-benzodioxol-5-ylcarbonyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2553252.png)

![N-[2-(4-chlorophenyl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/no-structure.png)
![5-Pyridin-3-ylmethyl-1-p-tolyl-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2553261.png)
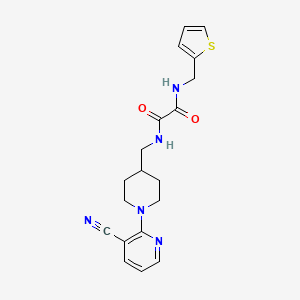
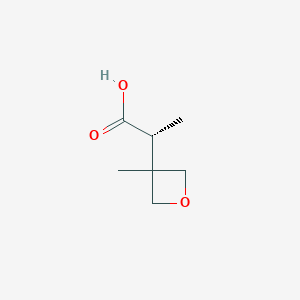
![methyl 4-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate](/img/structure/B2553267.png)
